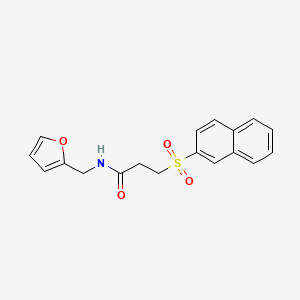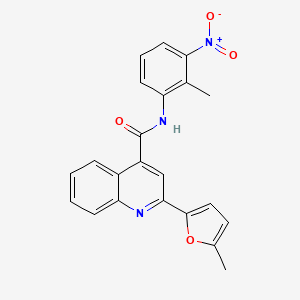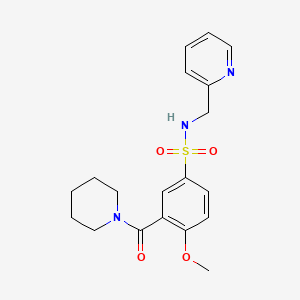
N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide
Descripción general
Descripción
N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide, also known as FNPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNPA is a derivative of naphthalene sulfonamide and has been found to exhibit anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been found to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models of inflammatory diseases. Additionally, N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Mecanismo De Acción
N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide exerts its anti-inflammatory and anti-cancer effects through the inhibition of specific enzymes and signaling pathways. N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. Additionally, N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been shown to inhibit the activity of STAT3, a signaling pathway that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been found to have a variety of biochemical and physiological effects. In animal models, N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. Additionally, N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide. Additionally, research could focus on the development of N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide derivatives with improved pharmacological properties. Finally, further studies could investigate the potential therapeutic applications of N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders.
In conclusion, N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide has been found to exhibit anti-inflammatory and anti-cancer properties, as well as have neuroprotective effects. While the synthesis of N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide is complex, it has advantages in its specificity for certain enzymes and signaling pathways. Future research could focus on improving the synthesis method and investigating the potential therapeutic applications of N-(2-furylmethyl)-3-(2-naphthylsulfonyl)propanamide in a variety of diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-3-naphthalen-2-ylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-18(19-13-16-6-3-10-23-16)9-11-24(21,22)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12H,9,11,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUTEUCDFODIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,9-dimethyl-1-(3-methylbutyl)-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4668085.png)
![2-ethyl-1-[(5-ethyl-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B4668086.png)
![ethyl 7-ethyl-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4668105.png)
![N-[3-(trifluoromethyl)phenyl]-1-{[3-(trifluoromethyl)phenyl]imino}-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B4668107.png)
![7-methoxy-4,4-dimethyl-2-(1-naphthyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4668116.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4668121.png)
![1-(2-chloro-4-fluorobenzyl)-4-{3-[4-(difluoromethoxy)phenyl]acryloyl}piperazine](/img/structure/B4668128.png)

![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-ethoxybenzenesulfonohydrazide](/img/structure/B4668150.png)
![5-{3-chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4668154.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![2-amino-5-(5-bromo-2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4668172.png)